
Larazotide acetate
説明
ララゾチド酢酸塩は、8個のアミノ酸で構成される合成ペプチドです。それはタイトジャンクション調節因子として機能し、主にセリアック病の治療の可能性について研究されています。 この化合物は、セリアック病の患者ではしばしば損なわれている腸管バリアの完全性を回復することにより作用します .
準備方法
合成経路と反応条件
ララゾチド酢酸塩は、固相ペプチド合成(SPPS)によって合成されます。この方法は、固体樹脂に固定された増殖中のペプチド鎖にアミノ酸を逐次的に付加することを伴います。このプロセスには、以下の手順が含まれます。
樹脂への負荷: 最初のアミノ酸は樹脂に結合されます。
脱保護: アミノ酸上の保護基が除去されます。
カップリング: 次のアミノ酸が鎖に加えられます。
繰り返し: ステップ2と3は、必要なペプチド配列が得られるまで繰り返されます。
切断: ペプチドは樹脂から切断され、精製されます.
工業生産方法
ララゾチド酢酸塩の工業生産は、実験室合成と同じ原理に従いますが、より大規模です。自動ペプチド合成装置は、効率と一貫性を向上させるために頻繁に使用されます。 最終製品は、その有効性と安全性を確保するために、厳格な精製と品質管理を受けます .
化学反応の分析
反応の種類
ララゾチド酢酸塩は、その合成中に主にペプチド結合形成を受けます。 通常、通常の生理的条件下では、酸化、還元、または置換反応には参加しません .
一般的な試薬と条件
試薬: 保護されたアミノ酸、カップリング試薬(例:HBTU、DIC)、および脱保護剤(例:TFA)。
生成される主な生成物
生成される主な生成物は、ララゾチド酢酸塩ペプチドそのものです。 副生成物には、切断されたペプチドまたは配列が不完全なペプチドが含まれる場合があり、精製中に除去されます .
科学研究アプリケーション
ララゾチド酢酸塩には、いくつかの科学研究アプリケーションがあります。
科学的研究の応用
Clinical Trials
-
Phase II and III Trials : Larazotide acetate has undergone extensive clinical testing. In various trials, it has demonstrated efficacy in reducing gluten-induced symptoms and immune responses in patients with celiac disease.
- Study Design : A randomized, double-blind, placebo-controlled study involving 184 patients was conducted to assess the efficacy of this compound during a gluten challenge. Patients were given doses of 1 mg, 4 mg, or 8 mg three times daily for six weeks while consuming gluten .
- Results : The 1 mg dose significantly limited gluten-induced symptoms as measured by the Gastrointestinal Symptom Rating Scale (P = 0.002) and reduced anti-tissue transglutaminase antibody levels compared to placebo .
-
Persistent Symptoms : Another study focused on patients experiencing persistent symptoms despite adhering to a gluten-free diet. Results indicated that this compound at a dose of 0.5 mg effectively reduced symptom days and improved patient-reported outcomes .
- Table 1: Summary of Clinical Trial Outcomes
| Study | Dose (mg) | Symptom Reduction (%) | Anti-tTG Antibody Reduction | P-Value |
|-------|-----------|-----------------------|-----------------------------|---------|
| Trial 1 | 1 | Significant | Yes | 0.002 |
| Trial 2 | 0.5 | 26% | Yes | 0.017 |
- Table 1: Summary of Clinical Trial Outcomes
Mechanistic Studies
Research has also explored this compound's impact on intestinal permeability through mechanistic studies using animal models.
- Ischemic Injury Recovery : A study involving ischemia-injured porcine tissue showed that this compound enhanced transepithelial electrical resistance, indicating improved tight junction integrity post-injury .
Safety Profile
The safety profile of this compound has been comparable to placebo across multiple studies. Adverse events were generally mild and similar between treatment and control groups, suggesting a favorable tolerance among patients .
Broader Applications
While primarily focused on celiac disease, this compound's mechanism may have implications for other gastrointestinal disorders characterized by increased intestinal permeability, such as inflammatory bowel disease (IBD). Ongoing research is necessary to explore these potential applications further.
作用機序
ララゾチド酢酸塩は、腸管透過性を増加させるタンパク質であるゾヌリンの作用を阻害することにより、タイトジャンクション調節因子として機能します。それはゾヌリン受容体に結合し、タイトジャンクションの分解を防ぎ、腸管バリアの完全性を維持します。 この作用は、有害な物質が血流への通過を減らし、それによってセリアック病におけるグルテンによって引き起こされる免疫応答を軽減するのに役立ちます .
類似の化合物との比較
類似の化合物
ゾヌリンアンタゴニスト: ゾヌリンの活性を阻害する他の化合物。
ペプチドベースのタイトジャンクション調節因子: タイトジャンクションを調節する類似のペプチド。
独自性
ララゾチド酢酸塩は、その特定の作用機序と、セリアック病に対する臨床試験における有効性のために独自です。 他の化合物とは異なり、ゾヌリン経路を直接標的とするため、腸管透過性を伴う病状の有望な治療薬です .
類似化合物との比較
Similar Compounds
Zonulin antagonists: Other compounds that inhibit zonulin activity.
Peptide-based tight junction regulators: Similar peptides that modulate tight junctions.
Uniqueness
Larazotide acetate is unique due to its specific mechanism of action and its efficacy in clinical trials for celiac disease. Unlike other compounds, it directly targets the zonulin pathway, making it a promising therapeutic agent for conditions involving intestinal permeability .
生物活性
Larazotide acetate, a synthetic 8-amino acid peptide, is primarily recognized for its role as a tight junction (TJ) regulator. It was developed to assist in managing celiac disease (CeD) symptoms, particularly in patients who continue to experience issues despite adhering to a gluten-free diet (GFD). This article will delve into the biological activity of this compound, focusing on its mechanisms of action, clinical efficacy, safety profile, and emerging research findings.
This compound functions by regulating the integrity of tight junctions in the intestinal epithelium. Tight junctions are crucial for maintaining intestinal barrier function and preventing the passage of harmful substances, such as gluten, into the submucosa. The compound promotes the assembly of tight junction proteins and rearranges actin filaments, thereby inhibiting gluten-induced TJ disruption and reducing intestinal permeability .
Clinical Efficacy
Several clinical studies have evaluated the efficacy of this compound in managing symptoms associated with celiac disease:
- Phase II Trials : A multicenter, randomized, double-blind, placebo-controlled study assessed doses of 0.5 mg, 1 mg, and 2 mg administered three times daily. The primary endpoint focused on the reduction of gastrointestinal symptoms measured by the Celiac Disease Gastrointestinal Symptom Rating Scale (GSRS). The results indicated that the 0.5 mg dose significantly reduced symptoms compared to placebo (p=0.022) and improved patient-reported outcomes .
- Gluten Challenge Studies : In trials involving gluten challenges, this compound demonstrated a reduction in gluten-induced immune reactivity and associated symptoms. For instance, patients receiving 1 mg of this compound showed a significant decrease in anti-tissue transglutaminase IgA levels compared to placebo .
- Long-Term Use : A follow-up study indicated that this compound not only alleviated gastrointestinal symptoms but also reduced non-gastrointestinal symptoms such as headaches and fatigue .
Safety Profile
The safety profile of this compound has been generally favorable across various studies. Adverse events reported were comparable between treatment and placebo groups, indicating that this compound is well-tolerated among patients .
Emerging Research Findings
Recent studies have expanded the potential applications of this compound beyond celiac disease:
- COVID-19 Related Research : this compound has been investigated for its potential benefits in treating inflammatory conditions associated with COVID-19. In pediatric patients with multisystem inflammatory syndrome (MIS-C), those treated with this compound experienced quicker resolution of gastrointestinal symptoms and reduced levels of inflammatory markers compared to those not receiving the treatment .
- Antiviral Activity : Preliminary findings suggest that derivatives of this compound may exhibit antiviral properties against SARS-CoV-2 by binding to viral proteases essential for replication. This opens avenues for further exploration into its use as an antiviral agent .
Summary Table of Key Clinical Findings
特性
IUPAC Name |
acetic acid;2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H55N9O10.C2H4O2/c1-16(2)12-20(38-30(49)26(17(3)4)39-24(44)14-35-23(43)13-33)28(47)40-27(18(5)6)31(50)37-19(9-10-22(34)42)32(51)41-11-7-8-21(41)29(48)36-15-25(45)46;1-2(3)4/h16-21,26-27H,7-15,33H2,1-6H3,(H2,34,42)(H,35,43)(H,36,48)(H,37,50)(H,38,49)(H,39,44)(H,40,47)(H,45,46);1H3,(H,3,4)/t19-,20-,21-,26-,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGCNONRVCGHAT-UFIKZEAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NCC(=O)O)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H59N9O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401007986 | |
Record name | Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401007986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881851-50-9 | |
Record name | Larazotide acetate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881851509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid--N-[(1-{N-[14-amino-1,4,7,10,13-pentahydroxy-5-(2-methylpropyl)-2,8-di(propan-2-yl)-3,6,9,12-tetraazatetradeca-3,6,9,12-tetraen-1-ylidene]-5-hydroxy-5-iminonorvalyl}pyrrolidin-2-yl)(hydroxy)methylidene]glycine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401007986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。